molecular formula C14H23N3O2 B11778250 tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate

Cat. No.: B11778250
M. Wt: 265.35 g/mol
InChI Key: TYIFLCXRLDEEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-9-12(10(2)16-15-9)11-7-6-8-17(11)13(18)19-14(3,4)5/h11H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIFLCXRLDEEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2CCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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